NP-O-SU
Description
Structure
3D Structure
Properties
CAS No. |
75679-31-1 |
|---|---|
Molecular Formula |
C12H10N2O7 |
Molecular Weight |
294.22 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(4-hydroxy-3-nitrophenyl)acetate |
InChI |
InChI=1S/C12H10N2O7/c15-9-2-1-7(5-8(9)14(19)20)6-12(18)21-13-10(16)3-4-11(13)17/h1-2,5,15H,3-4,6H2 |
InChI Key |
WXEZCVSZMLAVNV-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Synonyms |
4-hydroxy-3-nitrophenylacetyl-O-succinimide ester NP-O-SU NP-O-succinimide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Np O Su
Established Synthetic Routes to NP-O-SU
The principal method for synthesizing this compound involves the formation of an ester linkage between the carboxylic acid group of (4-hydroxy-3-nitrophenyl)acetic acid (NP-OH) and the hydroxyl group of N-hydroxysuccinimide (NHS). nih.gov This reaction is typically facilitated by a coupling agent, most commonly a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
The general reaction scheme proceeds as follows: (4-hydroxy-3-nitrophenyl)acetic acid is dissolved in an appropriate anhydrous organic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). N-hydroxysuccinimide is added to the solution, followed by the addition of the carbodiimide coupling agent. The reaction mixture is stirred at room temperature until completion. The carbodiimide activates the carboxyl group of the acid, which is then susceptible to nucleophilic attack by the hydroxyl group of NHS, forming the desired active ester and a urea (B33335) byproduct.
Table 1: Reagents in the Primary Synthetic Route of this compound
| Reagent | Role | Common Solvents |
|---|---|---|
| (4-hydroxy-3-nitrophenyl)acetic acid (NP-OH) | Carboxylic Acid Precursor | DMF, Dichloromethane |
| N-hydroxysuccinimide (NHS) | Activating Group | DMF, Dichloromethane |
The synthesis of this compound via carbodiimide-mediated coupling follows a well-established mechanistic pathway. The process is initiated by the reaction of the carboxylic acid group of (4-hydroxy-3-nitrophenyl)acetic acid with the carbodiimide (DCC or EDC). This step involves the protonation of one of the nitrogen atoms of the carbodiimide by the carboxylic acid, followed by the attack of the carboxylate anion on the central carbon atom of the carbodiimide.
This sequence of events leads to the formation of a highly reactive O-acylisourea intermediate. This intermediate is unstable and readily reacts with a nucleophile. In this synthesis, the nucleophile is N-hydroxysuccinimide. The hydroxyl group of NHS attacks the carbonyl carbon of the O-acylisourea intermediate. This nucleophilic acyl substitution reaction results in the formation of the stable this compound active ester and the corresponding urea derivative (e.g., dicyclohexylurea, DCU, if DCC is used). The formation of the stable, insoluble urea byproduct helps to drive the reaction to completion.
For efficient laboratory-scale synthesis of this compound, several optimization strategies can be employed to maximize yield and purity.
Solvent Selection: The choice of solvent is critical. Anhydrous solvents like DMF or DCM are preferred to prevent hydrolysis of the carbodiimide and the resulting active ester.
Stoichiometry: Using a slight excess of N-hydroxysuccinimide and the coupling agent can help to ensure complete conversion of the carboxylic acid starting material.
Temperature Control: The reaction is typically run at room temperature. However, initial addition of the coupling agent may be performed at 0 °C to control the initial exothermic reaction and minimize side reactions. orgsyn.org
Purification: The primary byproduct, dicyclohexylurea (when using DCC), is largely insoluble in many organic solvents and can be removed by filtration. Subsequent purification of the this compound product is often achieved through recrystallization or column chromatography to remove any remaining impurities and unreacted starting materials.
Alternative Coupling Reagents: While carbodiimides are common, other coupling reagents can be used. For instance, reagents that generate water-soluble byproducts can simplify the purification process, particularly in aqueous reaction media.
Design and Synthesis of this compound Analogues for Research Exploration
To investigate specific molecular interactions and modulate biological responses, analogues of this compound have been designed and synthesized. These analogues typically feature modifications to the nitrophenyl ring, which serves as the antigenic determinant (hapten). A prominent example is the iodinated analogue, 4-hydroxy-5-iodo-3-nitrophenylacetyl-O-succinimide ester (NIP-O-Su). nih.gov
The synthesis of these analogues follows the same fundamental pathway as this compound, beginning with the appropriately substituted phenylacetic acid derivative. For NIP-O-Su, the starting material is (4-hydroxy-3-iodo-5-nitrophenyl)acetic acid. nih.gov This acid is then coupled with N-hydroxysuccinimide using a carbodiimide to yield the final active ester. Another type of analogue involves the incorporation of a spacer arm, such as in NP-ε-Aminocaproyl-OSu, which introduces a flexible linker between the hapten and the NHS ester, potentially reducing steric hindrance during conjugation to larger molecules. biosearchtech.com
Structure-activity relationship (SAR) studies involving this compound and its analogues are crucial for understanding how specific structural modifications influence their utility as haptens. The primary "activity" in this context is the binding affinity and specificity of antibodies generated against the hapten-protein conjugate.
By comparing the immune response to this compound versus NIP-O-Su, researchers can dissect the contribution of specific epitopes. The addition of the bulky iodine atom in NIP-O-Su creates a distinct antigenic profile, leading to the generation of antibodies with different specificities. These SAR studies are fundamental in immunology for creating highly specific tools to probe antibody-antigen interactions and to study the mechanisms of immune tolerance and memory. While detailed SAR studies for a wide range of this compound analogues are specific to individual research goals, the principle involves systematic modification of the hapten's structure and subsequent evaluation of the immunological outcome. mdpi.commdpi.comnih.gov
Table 2: Comparison of this compound and a Key Analogue
| Compound | Chemical Name | Key Structural Modification | Research Utility |
|---|---|---|---|
| This compound | (2,5-dioxopyrrolidin-1-yl) 2-(4-hydroxy-3-nitrophenyl)acetate | None (Parent Compound) | Standard hapten for immunological studies. nih.gov |
The functionalization of this compound is inherently centered on its N-hydroxysuccinimide ester group, which is designed to react with primary amines to form stable amide bonds. This is the primary method for conjugating the NP hapten to carrier proteins, nanoparticles, or functionalized surfaces.
Targeted chemical modifications primarily involve alterations to the (4-hydroxy-3-nitrophenyl)acetyl moiety before it is activated with NHS. These modifications are designed to fine-tune the properties of the hapten for specific research applications:
Altering Immunogenicity: As seen with NIP-O-Su, adding substituents like halogens to the phenyl ring directly alters the electronic and steric properties of the hapten, thereby changing its immunogenicity. nih.gov
Introducing Reporter Groups: A fluorescent dye or a biotin (B1667282) molecule could be attached to the phenyl ring (at a position that does not interfere with antibody recognition) to create a traceable hapten for use in immunoassays and imaging studies.
Modifying Solubility: The solubility of the hapten can be altered by adding polar or non-polar groups to the ring, which can be important for conjugation reactions in different solvent systems.
Spacer Arm Insertion: As with NP-ε-Aminocaproyl-OSu, inserting spacer arms of varying lengths and compositions between the NP group and the NHS ester allows for systematic studies of how the distance and flexibility of the hapten from the carrier molecule affect the immune response. biosearchtech.com
Green Chemistry and Sustainable Synthetic Approaches for this compound
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact and improve the safety of the production process. rsc.org Key areas for developing more sustainable approaches include the choice of solvents, reagents, and energy usage.
Solvent Replacement: Traditional syntheses often use hazardous chlorinated solvents like dichloromethane. Green chemistry encourages the use of safer, more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or in some cases, performing reactions in aqueous media if water-soluble reagents are used.
Safer Coupling Reagents: While effective, some coupling agents and their byproducts can be hazardous. Research into catalytic methods for esterification or the use of enzyme-based approaches (e.g., using lipases) for forming the ester bond between NP-OH and NHS could provide a much greener alternative to traditional stoichiometric coupling agents.
Atom Economy: The ideal synthesis would have a high atom economy, meaning most of the atoms from the reactants are incorporated into the final product. The carbodiimide method produces a stoichiometric amount of urea byproduct, lowering the atom economy. Catalytic methods would significantly improve this aspect.
Energy Efficiency: Performing reactions at ambient temperature and pressure, as is typical for the current synthesis, is already energy-efficient. Avoiding unnecessary heating, cooling, and complex purification steps like chromatography (by designing reactions that yield clean products) further contributes to a sustainable process. nih.gov
While specific green synthetic routes for this compound are not widely published, the general principles of green chemistry provide a clear framework for future process development and optimization. iipseries.org
Table of Mentioned Compounds
| Abbreviation | Full Chemical Name |
| This compound | (2,5-dioxopyrrolidin-1-yl) 2-(4-hydroxy-3-nitrophenyl)acetate |
| NP-OH | (4-hydroxy-3-nitrophenyl)acetic acid |
| NHS | N-hydroxysuccinimide |
| DCC | Dicyclohexylcarbodiimide |
| DCU | Dicyclohexylurea |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| NIP-O-Su | (2,5-dioxopyrrolidin-1-yl) 2-(4-hydroxy-3-iodo-5-nitrophenyl)acetate |
| NP-ε-Aminocaproyl-OSu | 4-Hydroxy-3-nitrophenylacetyl-ε-aminocaproic acid-O-succinimide ester |
| DMF | Dimethylformamide |
| DCM | Dichloromethane |
Elucidation of Molecular and Cellular Interaction Mechanisms of Np O Su
Biochemical Characterization of Target Engagement
Specific biochemical characterization of target engagement for NP-O-SU, which would typically involve detailed analyses of its interactions with biological macromolecules, is not available in the retrieved information.
No specific data or detailed research findings on the enzymatic modulation or kinetic analyses directly involving this compound were found. While the broader scientific literature discusses the modulation of enzymatic activity by various compounds and nanoparticles, and the importance of kinetic parameters (e.g., Km, Vmax, Ki, IC50) in understanding such interactions nih.govresearchgate.netacs.orgrsc.orgacs.org, no such information was identified for this compound.
Detailed receptor binding profiling and ligand-target dynamics for this compound are not described in the search results. Although the concept of receptor binding and its importance in biological processes, including the affinity and specificity of ligands, is widely recognized mdpi.comresearchgate.netexplorationpub.comacs.orgexplorationpub.com, specific studies characterizing this compound as a ligand for particular receptors or detailing its binding kinetics were not found.
Information regarding the modulation of protein-protein interactions (PPIs) by this compound is not available. Protein-protein interactions are fundamental to cellular processes and are often targets for therapeutic intervention, with various methods employed to study their modulation nih.govnih.govplos.orgacs.orgberthold.com. However, the specific effects of this compound on these interactions were not identified.
Cellular Pathway Perturbation Studies in Research Models
Specific investigations into how this compound perturbs cellular pathways or modulates biological processes and phenotypes in cell-based assays were not found in the search results.
No specific research findings detailing the investigations into intracellular signaling cascades perturbed by this compound were identified. Intracellular signaling pathways, such as MAPK, PI3K/Akt, NF-κB, Wnt, Notch, p53, STAT3, TLR4, AMPK, Nrf2, SIRT1, and PKC pathways, are critical for various cellular functions and are often studied for their responses to chemical compounds portlandpress.comnih.govfrontiersin.orgxiahepublishing.comfrontiersin.orgmdpi.comufrgs.brmdpi.comnih.gov. However, direct evidence of this compound's influence on these cascades was not retrieved.
There is no specific information available on the modulation of biological processes and phenotypes by this compound in cell-based assays. Cell-based assays are widely used to assess the effects of compounds on cellular activities like proliferation, apoptosis, and inflammation acs.orgprecisionformedicine.comresearchgate.netasm.orgnih.gov. Despite the general utility of such assays, specific data demonstrating this compound's impact on cellular phenotypes or processes were not found.
Advanced Applications of Np O Su As a Research Tool
NP-O-SU in Chemical Biology and Probe Development
In the field of chemical biology, the primary goal is the development of chemical tools to study and manipulate biological systems. nih.govyoutube.com this compound serves as a foundational scaffold for creating such tools due to its inherent reactivity and structural components. The O-SU group is a highly efficient amine-reactive functional group, enabling the covalent conjugation of this compound to biomolecules such as proteins, peptides, and modified oligonucleotides. nih.gov This process of conjugation is fundamental to the development of specialized probes designed to investigate biological phenomena with high precision.
A significant challenge in drug discovery is the identification of the specific molecular targets through which a bioactive compound exerts its effects. Affinity-based probes are indispensable tools for this purpose. rsc.orgnih.gov this compound can be readily incorporated into an affinity probe by chemically linking it to a known bioactive small molecule. The resulting conjugate retains the binding affinity of the small molecule for its target protein.
The general design of such probes involves three key components: the affinity unit (the bioactive molecule), a photoreactive moiety for covalent cross-linking, and a reporter tag for identification and isolation. nih.gov The this compound scaffold can be derivatized to include these functionalities. Once introduced into a cellular lysate or living cells, the probe binds to its target protein. Subsequent activation, often by UV light in a technique known as photoaffinity labeling (PAL), creates a highly reactive intermediate that forms a permanent covalent bond with the target protein. nih.govresearchgate.net The reporter tag, such as biotin (B1667282), is then used to isolate the probe-protein complex for identification via mass spectrometry. This strategy allows for the direct capture of cellular targets, even those that interact with the probe with only moderate affinity. rsc.orgnih.gov
Table 1: Illustrative Binding Affinity of a Hypothetical this compound-Derived Affinity Probe
| Target Protein | Binding Affinity (Kd) | Off-Target Protein A | Binding Affinity (Kd) | Off-Target Protein B | Binding Affinity (Kd) |
| Target X | 50 nM | Kinase Y | >10 µM | Protease Z | >10 µM |
This table illustrates the high specificity of a well-designed affinity probe, showing strong binding to its intended target and weak or negligible binding to other proteins.
Visualizing the localization and dynamics of biomolecules within their native cellular environment is crucial for understanding their function. This compound is an excellent starting material for creating reporter conjugates for this purpose. The amine-reactive O-SU group allows for the straightforward attachment of various reporter molecules, including fluorescent dyes and affinity tags.
By conjugating this compound to a fluorophore like fluorescein or rhodamine, researchers can create probes that, when linked to a molecule of interest (e.g., a specific protein or peptide), enable its visualization using fluorescence microscopy. Similarly, conjugating this compound to biotin allows for detection using streptavidin-enzyme conjugates in techniques like ELISA or immunohistochemistry. These reporter conjugates are vital for tracking the subcellular localization of proteins, monitoring protein-protein interactions, and observing dynamic cellular processes in real-time.
Table 2: Examples of Reporter Molecules for Conjugation via this compound Chemistry
| Reporter Type | Specific Example | Primary Application |
| Fluorescent Dye | Fluorescein isothiocyanate (FITC) | Fluorescence Microscopy, Flow Cytometry |
| Fluorescent Dye | Rhodamine B | Confocal Microscopy, Live-Cell Imaging |
| Affinity Tag | Biotin | Western Blotting, ELISA, Immunohistochemistry |
| Enzyme | Horseradish Peroxidase (HRP) | Chemiluminescent and Colorimetric Assays |
Conditional modulation refers to the ability to control the activity of a gene or protein in a time- and location-specific manner. This provides a powerful method for studying the function of essential genes that cannot be permanently deleted. asm.org Chemical tools derived from scaffolds like this compound can be engineered to achieve such conditional control. For instance, this compound can be incorporated into a "caged" compound, where the biological activity of a molecule is masked by a photolabile protecting group. The active molecule is released only upon irradiation with light of a specific wavelength, allowing for precise temporal and spatial control over its biological effect.
Another advanced strategy is the development of dimerizing agents. For example, the rapamycin-induced dimerization of Cre recombinase is a reliable method for gene inactivation. asm.org A molecule derived from this compound could be designed to act as a synthetic dimerizer, bringing two protein domains together to initiate a signaling cascade or trigger a specific cellular event only upon its addition to the system. This approach offers a powerful way to study dynamic biological processes without the need for genetic manipulation.
Utilization in High-Throughput Screening for Research Lead Identification
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify "hits" that modulate a specific biological target. drugtargetreview.comrjppd.org The this compound chemical scaffold can be used as a foundational structure in combinatorial chemistry to generate large libraries of related compounds. rjppd.org These libraries, containing thousands of diverse structures based on the this compound core, are then screened in automated assays.
HTS campaigns typically use in vitro assays with isolated proteins or cell-based systems to measure the functional activity of a target. drugtargetreview.com The process involves several stages, including target identification, assay development, screening, and hit confirmation. nih.gov Compounds from an this compound-based library that show the desired activity are identified as hits. These hits undergo secondary screening and validation to eliminate false positives and confirm their mechanism of action. drugtargetreview.com Successful hits serve as starting points, or "leads," for medicinal chemistry optimization to improve potency, selectivity, and drug-like properties. nih.gov
Table 3: Representative Data from a Hypothetical HTS Campaign Using an this compound-Based Library
| Parameter | Value |
| Total Compounds Screened | 100,000 |
| Primary Hit Rate | 0.5% |
| Confirmed Hits (after secondary screening) | 50 |
| Number of Distinct Chemical Scaffolds | 4 |
| IC50 Range of Top Leads | 1-10 µM |
This table summarizes typical outcomes of an HTS campaign, showing the progression from a large library to a small number of promising lead compounds.
Application in Preclinical Research Models for Biological Pathway Elucidation
After identification and initial optimization, lead compounds are often tested in preclinical research models, such as cell cultures and animal models, to understand their effects in a more complex biological context. nih.gov Probes and compounds derived from this compound are valuable tools in these studies for elucidating the roles of specific proteins and pathways in health and disease.
For example, a selective inhibitor derived from an this compound lead compound could be used in a mouse model of a specific cancer. Researchers could measure target engagement in tumor tissue, analyze downstream signaling pathways to confirm the mechanism of action, and evaluate the effect on tumor growth. Such experiments are critical for validating a biological pathway's importance in a disease and provide essential data for the potential translation of a lead compound into a therapeutic candidate.
Table 4: Illustrative Biomarker Analysis in an Animal Model Treated with an this compound-Derived Inhibitor
| Treatment Group | Target Engagement (in vivo) | Downstream Biomarker (p-ERK levels) | Tumor Volume Reduction |
| Vehicle Control | 0% | 100% (baseline) | 0% |
| This compound-Inhibitor | 85% | 15% of baseline | 60% |
This table shows hypothetical data from a preclinical animal study, demonstrating that the compound successfully engages its target, modulates a key downstream biomarker, and produces a therapeutic effect.
This compound as a Pharmacological Tool for Systemic Biological Investigations
The chemical compound 4-hydroxy-3-nitrophenyl acetyl succinimide (B58015), commonly abbreviated as this compound, serves as a valuable pharmacological tool for systemic biological investigations, particularly within the field of immunology. bioscientifica.comnih.gov Its primary application is as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. nih.gov This property makes this compound an ideal agent for inducing and studying cell-mediated immune responses, specifically delayed-type hypersensitivity (DTH), in animal models. bioscientifica.comnih.gov
The use of this compound in research involves a two-stage process to investigate the systemic effects of the immune system. Initially, a sensitizing dose of this compound is administered to the animal, typically via subcutaneous injection. bioscientifica.comnih.gov This initial exposure primes the immune system, leading to the development of T-lymphocytes that are specific to the NP hapten. Following a specific period, a subsequent challenge is performed by injecting a lower dose of this compound into a different site, such as the footpad. bioscientifica.comnih.gov The localized inflammatory reaction, characterized by swelling, is then measured to quantify the DTH response. bioscientifica.com This systemic response provides a robust and measurable endpoint to assess the functionality of the cell-mediated immune system.
Detailed Research Findings
Research studies have utilized this compound to investigate the immunomodulatory effects of various substances and to understand the mechanisms of immune regulation. For instance, this compound has been instrumental in demonstrating the immunosuppressive properties of the phytoestrogen genistein. In these studies, the DTH response to this compound was significantly reduced in mice treated with genistein, indicating an impairment of cell-mediated immunity. bioscientifica.com
Another key area of investigation has been the role of specific chemokines in immune cell recruitment. In studies involving mice deficient in monocyte chemoattractant protein 1 (MCP-1), this compound was used to induce a tuberculin-type hypersensitivity response. The results showed that the DTH response, in terms of swelling, was not dependent on MCP-1, suggesting that other mechanisms are responsible for the edema associated with this type of immune reaction. nih.gov
The versatility of this compound as a research tool is further highlighted in toxicological studies. For example, it has been used as a secondary antigen to assess the impact of substances like soluble tungsten compounds on the immune system. ornl.gov By measuring the DTH response to this compound in tungsten-exposed animals, researchers can evaluate the potential for these compounds to modulate immune function. ornl.gov
The following tables summarize the application of this compound in various systemic biological investigations:
Table 1: Application of this compound in Investigating the Effect of Genistein on Cell-Mediated Immunity
| Experimental Model | This compound Application | Key Measurement | Finding | Reference |
|---|---|---|---|---|
| Ovariectomized Mice | Sensitization and challenge to induce DTH response | Footpad thickness | Genistein treatment significantly decreased the DTH response, indicating immunosuppressive effects. | bioscientifica.com |
Table 2: Use of this compound in Studying the Role of MCP-1 in Delayed-Type Hypersensitivity
| Experimental Model | This compound Application | Key Measurement | Finding | Reference |
|---|---|---|---|---|
| MCP-1 Deficient Mice | Induction of tuberculin-type hypersensitivity | Footpad swelling | MCP-1 deficiency did not alter the DTH-associated edema, indicating MCP-1 is not required for this response. | nih.gov |
Table 3: this compound as a Tool in Immunotoxicology Studies
| Experimental Model | Substance Investigated | This compound Application | Key Measurement | Finding | Reference |
|---|---|---|---|---|---|
| Mice | Soluble Tungsten Compounds | Secondary antigen for DTH response | Footpad swelling | Used to assess the immunomodulatory potential of tungsten. | ornl.gov |
Computational and Theoretical Studies of Np O Su
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking simulations are invaluable computational tools used to predict how a small molecule, or ligand, interacts with a larger biological macromolecule, such as a protein or enzyme nih.govacs.org. These simulations aim to identify the most probable binding poses and estimate the binding affinity between the interacting molecules nih.govacs.orgplos.org.
For NP-O-SU, given its role as a hapten, molecular modeling and docking simulations would be particularly relevant for predicting its interactions with antibodies or other target proteins in biological systems. This could involve:
Binding Site Identification: Determining specific regions on a target protein where this compound is most likely to bind nih.govacs.org.
Interaction Analysis: Characterizing the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the this compound-protein complex nih.gov.
Conformational Changes: Investigating how the binding of this compound might induce conformational changes in the interacting biomolecule nih.gov.
Commonly used software for these simulations include AutoDock Vina and Desmond, often employing force fields such as OPLS_2005 or CHARMM36 to describe atomic interactions plos.orgresearchgate.net. While specific docking studies for this compound were not found, such analyses would typically involve preparing the ligand and receptor structures, defining a search space, running docking algorithms, and then potentially performing molecular dynamics simulations to assess the stability of the predicted complexes over time in a physiological environment plos.orgresearchgate.netchemmethod.com.
If specific research data on this compound's docking interactions were available, a typical data table might include:
| Binding Partner | Predicted Binding Site | Docking Score (kcal/mol) | Key Interacting Residues |
| Hypothetical Protein A | Site 1 | -X.XX | LysXXX, TyrYYY, ArgZZZ |
| Hypothetical Protein B | Site 2 | -Y.YY | SerAAA, HisBBB |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, rooted in quantum mechanics, provide a detailed understanding of a molecule's electronic structure and its inherent reactivity nih.govrsdjournal.org. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to predict various molecular properties nih.govrsdjournal.orgacs.orgoregonstate.edu.
For this compound, quantum chemical calculations could elucidate:
Electronic Properties: Characterizing molecular orbitals, charge distribution, and electrostatic potentials, which are crucial for understanding how this compound might participate in chemical reactions or form non-covalent interactions nih.govarxiv.org.
Reactivity and Stability: Predicting reaction energies, activation barriers for potential transformations, and the stability of different conformers nih.govacs.org. This is particularly relevant for understanding how the succinimide (B58015) ester might hydrolyze or react with nucleophiles in biological contexts.
Spectroscopic Properties: Simulating infrared (IR), Raman, or UV-Vis spectra, which can aid in experimental characterization and confirmation of molecular structure rsdjournal.orgoregonstate.edu.
Acid-Base Properties: Calculating pKa values, which can predict the ionization state of the phenolic hydroxyl group under different pH conditions, impacting its reactivity and solubility nih.gov.
These calculations provide highly accurate data on molecular systems and can explore mechanistic pathways that are difficult to probe experimentally rsdjournal.org. For this compound, such studies would offer fundamental insights into why it acts as a hapten and its potential for chemical modification or degradation.
If specific quantum chemical data for this compound were available, a typical data table might present:
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -X.XX eV | DFT (B3LYP/6-31G) |
| LUMO Energy | -Y.YY eV | DFT (B3LYP/6-31G) |
| Dipole Moment | Z.ZZ Debye | DFT (B3LYP/6-31G*) |
| pKa (Phenol) | A.AA | Computational pKa prediction |
In Silico Approaches for Hypothesis Generation in Biological Research
"In silico" approaches in biological research refer to computational methods that analyze and integrate biological and medical data to generate testable hypotheses frontiersin.orgnih.gov. These methods are crucial for accelerating the understanding of disease mechanisms and identifying potential therapeutic interventions frontiersin.org.
For this compound, in silico approaches could be utilized to:
Mechanism of Action Elucidation: Hypothesizing the precise biological pathways or targets influenced by this compound's hapten activity. This could involve analyzing gene expression data or protein-protein interaction networks to identify downstream effects frontiersin.orgnih.gov.
Target Identification: Using literature mining, semantic searches, and network analysis to predict novel biological targets that might interact with compounds possessing similar structural motifs to this compound frontiersin.orgnih.gov.
Predicting Biological Outcomes: Based on its chemical structure and known hapten role, in silico models could be developed to predict specific immune responses or cellular changes induced by this compound.
Data-Driven Hypothesis Refinement: Integrating various omics data (e.g., transcriptomic, proteomic, metabolomic) to refine existing hypotheses about this compound's biological impact or to propose entirely new ones for experimental validation frontiersin.org.
These computational tools enable a data-driven scientific cycle of learning, refining, and confirming hypotheses, thereby guiding subsequent in vitro or in vivo experiments frontiersin.orgnih.govplos.org.
Machine Learning Applications in this compound Research Data Analysis
Machine learning (ML) involves computational and statistical methods that learn patterns from data to make predictions or classifications frontiersin.orgdiva-portal.orgnrigroupindia.com. In chemical and biological research, ML is increasingly applied to process large, high-dimensional, and heterogeneous datasets frontiersin.orgnih.gov.
For this compound research, machine learning applications could include:
Property Prediction: If a dataset of this compound derivatives or structurally similar compounds with known properties (e.g., reactivity rates, binding affinities) existed, ML models (e.g., random forest, support vector machines, artificial neural networks) could be trained to predict these properties for new, untested this compound analogs frontiersin.orgnrigroupindia.comnih.gov.
Classification of Activity: Classifying this compound or its variants based on their hapten activity strength or other biological effects, given sufficient experimental data frontiersin.orgunlv.edu.
Data Analysis and Feature Extraction: Analyzing complex experimental data (e.g., spectroscopic data, high-throughput screening results) related to this compound to identify key features or patterns that correlate with specific chemical or biological behaviors diva-portal.orgnih.gov.
Optimization of Synthesis: Potentially optimizing synthetic routes for this compound or its derivatives by correlating reaction conditions with yield or purity based on experimental datasets diva-portal.org.
ML methods can handle the inherent nonlinear data representation often found in chemical and biological systems, making them powerful for extracting insights from large datasets nih.gov.
If hypothetical ML application results for this compound were available, a data table might look like this:
| ML Task | Model Used | Performance Metric (e.g., Accuracy/R²) | Key Features Identified |
| Hapten Activity Prediction | Random Forest | 0.92 (Accuracy) | Nitrophenyl group, succinimide ester stability |
| Reactivity Classification | SVM | 0.88 (Accuracy) | Electron density at ester bond |
Analytical Methodologies for Np O Su Research Assessment
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic techniques are indispensable for the separation and quantification of NP-O-SU in complex research matrices, leveraging differences in its physicochemical properties. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are primary methods due to their high resolution, sensitivity, and reproducibility for small molecules like this compound. shimadzu.comlabmanager.com
Principles and Applications: HPLC and UPLC systems typically consist of a solvent delivery pump, a sample injector, a separation column (stationary phase), and a detector. shimadzu.com The choice of stationary phase and mobile phase composition is crucial for effective separation. For compounds like this compound, which contains both polar (hydroxyl, nitro, ester, succinimide) and aromatic (nitrophenyl) moieties, reversed-phase (RP-HPLC/UPLC) and hydrophilic interaction liquid chromatography (HILIC) are commonly employed. mdpi.comrsc.orglabmate-online.com
Reversed-Phase Chromatography: This mode uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures, often with acidic modifiers like trifluoroacetic acid (TFA) for improved peak shape and resolution). It is widely used for the quantification of small molecules in various samples. labmate-online.comwaters.com
Hydrophilic Interaction Liquid Chromatography (HILIC): For more polar compounds or their degradation products, HILIC can be advantageous. It uses a polar stationary phase and a mobile phase with a high organic solvent content (e.g., acetonitrile) and a small amount of aqueous buffer. This technique has been specifically reported for the quantification of N-hydroxysuccinimide (NHS) and N-hydroxysulfosuccinimide, which are structurally related to the succinimide (B58015) part of this compound. rsc.orgd-nb.info A HILIC method for NHS achieved detection limits of approximately 1 mg L⁻¹ and quantification limits of 3 mg L⁻¹, demonstrating its sensitivity for such compounds. rsc.orgd-nb.info
Detection: Common detectors coupled with HPLC/UPLC include:
UV-Visible (UV-Vis) Detectors: The nitrophenyl group in this compound provides a strong chromophore, making UV-Vis detection highly suitable for its quantification. chemimpex.comcapes.gov.br
Mass Spectrometry (MS) Detectors: LC-MS or LC-MS/MS offers superior sensitivity and selectivity, particularly important for complex matrices or when analyzing low concentrations of this compound. This coupling enables both identification and quantification based on molecular weight and fragmentation patterns. aptamergroup.comveedalifesciences.com
Table 1: Typical Chromatographic Conditions for N-Hydroxysuccinimide Esters
| Chromatographic Mode | Stationary Phase Type | Mobile Phase Composition | Detector | Application | Reference |
| Reversed-Phase HPLC | C18 (nonpolar) | Acetonitrile/Water with acidic modifier (e.g., 0.075% TFA) | UV-Vis, MS | General quantification and purity assessment of N-hydroxysuccinimide esters, including those used for labeling. | mdpi.comlabmate-online.comchemimpex.com |
| HILIC | Silica-based HILIC | High organic solvent (e.g., Acetonitrile) with aqueous buffer | UV-Vis | Quantification of N-hydroxysuccinimide and its degradation products. | rsc.orgd-nb.info |
Spectroscopic and Spectrometric Techniques for Structural and Interaction Analysis
Spectroscopic and spectrometric methods are crucial for confirming the structure of this compound, identifying its purity, and analyzing its interactions in various chemical and biological systems.
Mass Spectrometry (MS): MS provides precise molecular weight information and characteristic fragmentation patterns, which are invaluable for structural confirmation and identification of this compound and its derivatives. nih.govresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): These techniques are widely used for the characterization of haptens and their conjugates. ESI-MS allows for the direct observation of hapten-protein conjugates, providing information on the hapten-to-protein ratio and the distribution of conjugated species. nih.govfujifilmdiosynth.comacs.org For this compound, LC-MS/MS would be instrumental in identifying its presence and confirming its structure based on its exact mass and characteristic fragments (e.g., from the nitrophenylacetyl and succinimide moieties). PubChem lists GC-MS data for this compound, indicating its fragmentation pattern, with top peaks at m/z 152 and 115. nih.gov
Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS): MALDI-MS is also effective for characterizing hapten-protein conjugates, determining the average number of haptens incorporated by measuring the molecular weight difference between the conjugated and unconjugated protein. capes.gov.br
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of individual atoms within the this compound molecule, enabling comprehensive structural elucidation. msu.edulibretexts.org
¹H NMR: Reveals the number of chemically equivalent protons, their chemical shifts (indicating electronic environment), and spin-spin coupling patterns (revealing connectivity to adjacent protons). This is critical for confirming the intact structure of this compound and identifying any structural modifications or impurities.
¹³C NMR: Provides information on the carbon skeleton, including the number of unique carbon environments and their chemical shifts. The PubChem entry for this compound indicates that ¹³C NMR spectra are available. nih.gov
Two-Dimensional NMR (e.g., COSY, HSQC): These advanced techniques can further confirm proton-proton and proton-carbon correlations, providing unambiguous structural assignments.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of characteristic functional groups within the this compound molecule, such as carbonyls (ester, succinimide), hydroxyl, and nitro groups, based on their unique vibrational frequencies. rsc.org This technique can serve as a rapid method for confirming the identity and purity of synthesized this compound.
UV-Visible (UV-Vis) Spectroscopy: The nitrophenyl moiety in this compound is a strong chromophore, making UV-Vis spectroscopy valuable for its detection and quantification in solution. The absorption maximum can be used for quantitative analysis, and changes in the spectrum can indicate interactions or degradation. chemimpex.comcapes.gov.br
Advanced Bioanalytical Methods for this compound in Biological Matrices (Research-focused)
The analysis of this compound in biological matrices (e.g., plasma, serum, urine, tissue extracts) is essential for understanding its behavior in biological systems, especially given its role as a hapten. These methods demand high sensitivity, selectivity, and robustness due to the complexity of biological samples. labmanager.comresearchgate.netnih.gov
Key Techniques:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules and their metabolites in biological matrices. labmanager.comveedalifesciences.com The combination of chromatographic separation with highly sensitive and selective mass spectrometric detection allows for accurate quantification even at low concentrations, while mitigating matrix effects. researchgate.net
Sample Preparation: A critical step in bioanalysis, involving selective isolation of this compound from the matrix and removal of interfering components. Common techniques include:
Protein Precipitation (PPT): A simple method to remove proteins from biological samples.
Liquid-Liquid Extraction (LLE): Involves partitioning the analyte between two immiscible liquid phases.
Solid-Phase Extraction (SPE): A more selective technique using a solid sorbent to retain the analyte while washing away interferences. Supported liquid extraction (SLE) is a high-throughput variant of LLE. researchgate.net
Immunoassays (e.g., ELISA, Lateral Flow Assays): As this compound is a hapten, immunoassay-based methods are highly relevant for its detection and quantification, especially when conjugated to carrier proteins to elicit an immune response. aptamergroup.comnih.gov These assays typically rely on the specific binding between this compound (or its conjugate) and anti-hapten antibodies. While traditional competitive immunoassays for haptens can face sensitivity issues, new proprietary methods aim to increase sensitivity and selectivity. aptamergroup.com
Research Findings and Challenges:
Matrix Effects: Biological matrices can significantly influence the ionization efficiency in MS, leading to signal suppression or enhancement. Strategies like matrix-matched calibration and robust sample preparation are crucial to overcome these challenges. researchgate.netnih.gov
Sensitivity: Due to potentially low concentrations of this compound or its metabolites in biological samples, highly sensitive techniques like LC-MS/MS are preferred.
Validation: Bioanalytical methods for this compound in biological matrices must undergo rigorous validation to ensure reliability, accuracy, precision, sensitivity (limit of detection, limit of quantification), selectivity, and stability. labmanager.comeuropa.eurrml.ro
Table 2: Common Bioanalytical Method Validation Parameters
| Parameter | Description |
| Accuracy | Closeness of measured value to the true value; assessed by analyzing quality control (QC) samples at different concentrations. |
| Precision | Reproducibility of results; expressed as relative standard deviation (RSD) or coefficient of variation (CV) for replicate analyses (intra-day and inter-day). |
| Sensitivity | Limit of Detection (LOD): Lowest analyte concentration that can be reliably detected. Limit of Quantification (LOQ): Lowest analyte concentration that can be quantified with acceptable accuracy and precision. |
| Selectivity | Ability of the method to distinguish the analyte from endogenous matrix components, metabolites, or other co-administered compounds. |
| Stability | Assessment of analyte integrity in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term, long-term, processed sample stability). |
| Recovery | Efficiency of the sample preparation method in extracting the analyte from the biological matrix. |
| Matrix Effect | Impact of co-eluting matrix components on the ionization of the analyte in MS, evaluated by comparing analyte response in matrix extracts to that in neat solvent. |
Imaging Modalities for Spatiotemporal Distribution in Research Contexts
Direct imaging of a small chemical compound like this compound for spatiotemporal distribution in biological contexts is challenging due to its size. However, this compound, as an NHS ester and a hapten, is highly valuable for its ability to be conjugated to larger molecules or imaging probes, enabling indirect targeting and visualization. nih.govcambridge.orggoogle.com
Role of this compound in Imaging: this compound can act as a reactive linker or a hapten tag, allowing researchers to attach it to various imaging agents. The NHS ester functionality readily reacts with primary amines on biomolecules (e.g., proteins, antibodies, peptides, nanoparticles), forming stable amide bonds. mdpi.comd-nb.info This property is exploited to create imaging probes that can then be detected by specific imaging modalities.
Common Imaging Modalities and Hapten Conjugation:
Optical Imaging (Fluorescence, Near-Infrared Fluorescence - NIRF): Haptens can be conjugated to fluorescent dyes, including NIRF dyes, to create probes for optical imaging. These probes can then be used to label specific cells, tissues, or molecular targets. For instance, hapten-specific antibodies can be used in conjunction with hapten-labeled probes for tumor imaging. nih.govgoogle.comsnmjournals.org While optical imaging offers high spatial resolution, its penetration depth in tissues is limited. nih.gov
Magnetic Resonance Imaging (MRI): Haptens can be linked to MRI contrast agents (e.g., gadolinium chelates or iron oxide nanoparticles) to enable MRI-based visualization. Research has shown the development of hapten-derivatized nanoparticles (e.g., iron oxide nanoparticles) for cell tracking and tumor imaging, where the hapten facilitates specific binding to target receptors. nih.gov
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): For deep tissue imaging and quantitative assessment, haptens can be radiolabeled or conjugated to chelators that bind radionuclides. These radiolabeled hapten conjugates can then be used as tracers for PET or SPECT imaging, allowing for the visualization and quantification of their distribution in vivo. nih.gov The principle often involves a two-step targeting approach where a hapten-specific antibody binds to a target, and then a radiolabeled hapten probe binds to the antibody. nih.govsnmjournals.org
Research Findings: The use of haptens in imaging often involves a "pretargeting" or "two-step targeting" strategy. In this approach, a targeting moiety (e.g., an antibody) is first delivered to the site of interest, and then a smaller, hapten-labeled imaging probe is introduced, which binds to the pre-localized targeting moiety. This can improve target-to-background ratios and reduce systemic exposure to the imaging agent. For example, hapten-specific scFv (single-chain variable fragment) antibodies have been developed and fused with tumor-targeting affibodies, which then bind to hapten imaging probes for HER2-positive tumor imaging. nih.govsnmjournals.org
Future Directions and Emerging Research Frontiers for Np O Su
Interdisciplinary Integration of NP-O-SU Research
The future utility of this compound will be largely defined by its integration into interdisciplinary fields, where the convergence of chemistry, biology, and materials science can unlock new possibilities. One of the most prominent areas for this is in the development of next-generation antibody-drug conjugates (ADCs). cam.ac.ukamericanpharmaceuticalreview.comnih.gov While this compound has been instrumental in the creation of early ADCs, future research will focus on refining the linker technology to create more stable and selectively cleavable conjugates. cam.ac.ukamericanpharmaceuticalreview.com This will require a deep, interdisciplinary understanding of tumor microenvironments, antibody engineering, and linker chemistry to design ADCs that are stable in circulation but release their cytotoxic payload specifically at the target site. americanpharmaceuticalreview.comaxispharm.com
Another burgeoning interdisciplinary frontier is the use of this compound in the creation of sophisticated drug delivery systems. pharmaadvancement.comnih.govresearchgate.net The pyridyldithio chemistry at the heart of this compound is being explored for the surface functionalization of nanoparticles and liposomes with targeting ligands, such as peptides and antibodies. genscript.comnih.gov This allows for the creation of targeted therapies that can deliver a variety of therapeutic agents, from small molecule drugs to nucleic acids, to specific cells or tissues. The development of these advanced delivery systems necessitates a collaborative approach, bringing together materials scientists, pharmacologists, and clinicians.
Furthermore, this compound is finding new life in the field of biosensor development. frontiersin.orgmdpi.com The ability to immobilize biomolecules, such as enzymes and antibodies, onto sensor surfaces with a defined orientation is crucial for the development of sensitive and specific diagnostic tools. The chemistry of this compound allows for the controlled attachment of these biomolecules to gold surfaces or nanoparticles, which are often used in electrochemical and optical biosensors. researchgate.net The future of this research will involve the integration of these this compound-modified biosensors into microfluidic devices for high-throughput screening and point-of-care diagnostics, a goal that requires the expertise of bioengineers, chemists, and medical professionals.
| Research Area | Interdisciplinary Focus | Key Goals |
| Antibody-Drug Conjugates | Oncology, Immunology, Chemistry | Enhanced stability, tumor-specific cleavage, reduced off-target toxicity. |
| Drug Delivery Systems | Pharmacology, Materials Science, Medicine | Targeted delivery of therapeutics, controlled release, improved biocompatibility. |
| Biosensors | Bioengineering, Diagnostics, Chemistry | Increased sensitivity and specificity, point-of-care applications, high-throughput screening. |
Challenges and Opportunities in Fundamental this compound Research
Despite its widespread use, this compound is not without its limitations, and addressing these challenges presents significant opportunities for fundamental research. A primary challenge is the inherent instability of the disulfide bond in the physiological environment. cam.ac.ukaxispharm.com While this cleavability is often desired, premature cleavage in the bloodstream can lead to off-target effects and reduced efficacy of therapeutics like ADCs. cam.ac.uk A major research opportunity lies in the design of next-generation crosslinkers with tunable stability. This could involve the introduction of steric hindrance around the disulfide bond or the development of entirely new cleavable moieties that respond to more specific triggers within the target microenvironment. cam.ac.uk
Another challenge is the potential for heterogeneity in the conjugation process. The reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on proteins can lead to a mixture of products with varying numbers of crosslinkers attached at different sites. This heterogeneity can impact the efficacy and pharmacokinetics of the resulting conjugate. nih.gov Future research will likely focus on developing more site-specific conjugation strategies. This could involve the use of enzymes to install unique chemical handles on proteins or the development of crosslinkers with greater selectivity for specific amino acid residues.
The hydrophobicity of this compound can also present a challenge, sometimes leading to aggregation of the modified proteins. While longer, more hydrophilic spacer arms have been introduced in derivatives like LC-SPDP, there is still an opportunity to develop a wider range of water-soluble and biocompatible crosslinkers based on the pyridyldithio chemistry. thermofisher.comcovachem.combroadpharm.com This would not only improve the handling and efficacy of bioconjugates but also open up new applications in sensitive biological systems.
| Challenge | Opportunity for Fundamental Research | Potential Impact |
| Disulfide Bond Instability | Design of sterically hindered or trigger-specific cleavable linkers. | Reduced off-target effects and improved therapeutic efficacy. |
| Conjugation Heterogeneity | Development of site-specific conjugation methods and more selective crosslinkers. | More homogenous and well-defined bioconjugates with predictable properties. |
| Hydrophobicity | Synthesis of novel, water-soluble pyridyldithio-based crosslinkers. | Improved solubility and biocompatibility of conjugates, expanding their applications. |
Convergence with Systems Biology and Omics Approaches
A particularly exciting future direction for this compound lies in its convergence with systems biology and "omics" technologies, particularly proteomics. nih.gov The use of chemical crosslinkers in combination with mass spectrometry (cross-linking mass spectrometry or XL-MS) has emerged as a powerful tool for mapping protein-protein interactions and elucidating the three-dimensional structure of protein complexes. nih.govspringernature.comresearchgate.netnih.govacs.org this compound, and other heterobifunctional crosslinkers, can be used to capture transient or weak interactions between proteins within their native cellular environment. nih.govspringernature.com
The future of this field is moving towards in situ cross-linking, where entire cells or even tissues are treated with crosslinkers like this compound to provide a "snapshot" of the protein interaction network (the interactome) at a specific moment in time. nih.govresearchgate.netnih.gov This approach has the potential to reveal how protein interactions change in response to disease or drug treatment, providing invaluable insights for systems-level understanding of cellular processes. The development of isotopically-coded versions of this compound and other crosslinkers will further enhance the quantitative analysis of these complex datasets. nih.gov
Furthermore, the cleavable nature of the disulfide bond in this compound is particularly advantageous for XL-MS workflows. The ability to cleave the crosslinker after the initial analysis allows for the confident identification of the cross-linked peptides, which is a significant challenge in XL-MS data analysis. acs.org As mass spectrometry technology continues to improve in speed and sensitivity, the combination of advanced crosslinkers like this compound with cutting-edge proteomics will enable the comprehensive and dynamic mapping of protein interaction networks, a key goal of systems biology. researchgate.net
| Omics Application | Role of this compound | Future Research Goal |
| Cross-Linking Mass Spectrometry (XL-MS) | Covalently captures protein-protein interactions. | In situ mapping of dynamic protein interaction networks in cells and tissues. |
| Structural Proteomics | Provides distance constraints for modeling protein complex structures. | High-resolution structural elucidation of large and transient protein complexes. |
| Quantitative Proteomics | Used in isotopically-coded forms for quantitative comparison of interactomes. | Understanding how protein interaction networks are rewired in disease. |
Unexplored Mechanistic Avenues and Novel Research Applications
Beyond its established roles, the unique chemistry of this compound opens the door to a range of unexplored mechanistic avenues and novel research applications. One such area is the development of "smart" materials and hydrogels that can respond to the redox environment of the cell. By incorporating this compound-mediated crosslinks into polymer backbones, it is possible to create materials that degrade in the presence of reducing agents like glutathione, which is found at high concentrations inside cells. axispharm.com This could be exploited for the development of intracellular drug delivery vehicles that release their cargo only after being taken up by a cell. researchgate.net
Another novel application lies in the field of targeted therapies that go beyond traditional cytotoxicity. For instance, this compound could be used to conjugate photosensitizers to targeting moieties for use in photodynamic therapy (PDT). nih.govmdpi.commdpi.com This would allow for the targeted delivery of the photosensitizer to cancer cells, which could then be activated by light to produce reactive oxygen species and induce cell death. This approach offers the potential for highly localized and controlled cancer treatment.
Furthermore, the pyridyldithio group itself offers opportunities for novel chemical transformations. Research into the reactivity of this group with different biological nucleophiles could lead to the development of new bioconjugation strategies. Additionally, the release of pyridine-2-thione upon reaction with a sulfhydryl group, which can be monitored spectrophotometrically, could be exploited for the development of novel diagnostic assays and biosensors. thermofisher.comaxispharm.com As our understanding of complex biological systems grows, so too will the creative applications of versatile chemical tools like this compound.
| Novel Application | Underlying Mechanism | Potential Impact |
| Redox-Responsive Materials | Cleavage of disulfide bonds by intracellular glutathione. | "Smart" drug delivery systems with intracellular cargo release. |
| Targeted Photodynamic Therapy | Conjugation of photosensitizers to targeting molecules. | Highly localized and controlled cancer therapy with reduced side effects. |
| Novel Diagnostic Assays | Spectrophotometric detection of pyridine-2-thione release. | New methods for quantifying sulfhydryl content and monitoring biological reactions. |
Q & A
Q. What are the key considerations for designing experiments using NP-O-SU to study hapten-specific T cell responses?
Methodological Answer:
- Framework : Use the PICOT framework to structure your question (Population: e.g., murine T cells; Intervention: this compound exposure; Comparison: control groups without this compound; Outcome: suppressor cell activity; Time: duration of immune response observation) .
- Experimental Design : Include control groups sensitized with other haptens (e.g., DNFB) to assess antigen-specificity of suppressor cells. Ensure blinding during data collection to reduce bias .
- Data Collection : Employ flow cytometry to quantify T cell subsets and ELISA for cytokine profiling. Document metadata (e.g., dosage, exposure time) to ensure reproducibility .
Q. How can researchers standardize assays involving this compound given the lack of primary reference materials?
Methodological Answer:
- Assay Harmonization : Use internal controls (e.g., in-house reference samples) calibrated across experiments. Report analytical parameters (e.g., detection limits, cross-reactivity) in publications .
- Collaborative Validation : Share protocols via open-access repositories (e.g., Protocols.io ) for peer validation. Reference existing studies using this compound (e.g., suppressor cell pathways in murine models) to align methodologies .
Advanced Research Questions
Q. How should researchers address contradictions in this compound-induced suppressor cell activity across different experimental models?
Q. What advanced statistical methods are recommended for analyzing this compound-related data with high variability?
Methodological Answer:
- Shell Tables : Predefine variables (e.g., suppressor cell count, cytokine levels) in "shell" tables to streamline data entry and analysis .
- Machine Learning : Apply clustering algorithms (e.g., hierarchical clustering) to identify patterns in high-dimensional datasets (e.g., transcriptomic profiles post-NP-O-SU exposure). Validate findings with bootstrapping .
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to quantify heterogeneity and generalize findings .
Q. How can researchers ensure reproducibility in this compound studies given assay complexity?
Methodological Answer:
- Protocol Transparency : Publish detailed protocols (e.g., this compound conjugation methods, cell isolation steps) in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Replication Studies : Collaborate with independent labs to validate key findings. Document deviations (e.g., batch-to-batch this compound variability) in replication reports .
Data Management & Reporting
Q. What are the best practices for documenting this compound experimental data to facilitate secondary analysis?
Methodological Answer:
- Metadata Standards : Adopt domain-specific schemas (e.g., ISA-Tab for immunological studies) to annotate data (e.g., this compound dosage, exposure duration) .
- Data Repositories : Deposit raw datasets in repositories like Zenodo or ImmPort. Include README files with variable definitions and codebooks .
Q. How should researchers handle conflicting results between this compound studies in peer-reviewed literature?
Methodological Answer:
- Critical Appraisal : Use tools like GRADE (Grading of Recommendations Assessment, Development, and Evaluation) to assess study quality (e.g., risk of bias in suppressor cell assays) .
- Dialogue Platforms : Present contradictory findings at conferences (e.g., AAI Annual Meeting) to solicit peer feedback. Propose consensus guidelines via collaborative working groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
